2-(2-(3-Chloro-2-methylphenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
Description
2-(2-(3-Chloro-2-methylphenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative synthesized via diazotization of aromatic amines with 5,5-dimethylcyclohexane-1,3-dione, a method analogous to related compounds . This compound features a hydrazone-linked 3-chloro-2-methylphenyl substituent, which distinguishes it from structurally similar analogs.
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-10(16)5-4-6-11(9)17-18-14-12(19)7-15(2,3)8-13(14)20/h4-6,19H,7-8H2,1-3H3 |
InChI Key |
LMBAQDRRRLXWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-chloro-2-methylphenyl)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione typically involves the reaction of 3-chloro-2-methylphenylhydrazine with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-[(3-chloro-2-methylphenyl)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-chloro-2-methylphenyl)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Crystallography :
- Compound 1 crystallizes in a triclinic system (space group P-1) with lattice parameters a = 5.993 Å, b = 10.446 Å, c = 10.731 Å .
- Compound 2 adopts a monoclinic structure (space group P21/n) with a = 15.561 Å, b = 6.107 Å, c = 15.627 Å . The target compound’s 3-chloro-2-methyl group may alter packing efficiency and hydrogen-bonding networks compared to these analogs.
Physicochemical Properties
Key parameters from SwissADME predictions (Table 6, ):
| Compound | Molecular Weight (g/mol) | XLOGP3 | Rotatable Bonds | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|---|
| Compound 1 (4-fluoro) | 262.28 | 2.56 | 2 | 4 | 1 |
| Compound 2 (2-trifluoromethyl) | 312.29 | 3.34 | 3 | 6 | 1 |
| Target (3-chloro-2-methyl) | ~300 (estimated) | ~3.0 | 2 | 4 | 1 |
- Lipophilicity : The 3-chloro-2-methyl group increases XLOGP3 compared to Compound 1 but remains lower than Compound 2’s trifluoromethyl group.
- Molecular Weight : The chloro and methyl substituents raise the molecular weight relative to Compound 1.
- Rotatable Bonds : Similar to Compound 1, suggesting comparable conformational flexibility .
COX-2 Inhibition
- Compound 2 shows superior COX-2 inhibition (docking score: −9.2 kcal/mol) compared to Compound 1 (−8.5 kcal/mol) due to the electron-withdrawing trifluoromethyl group enhancing binding interactions .
- Compound 7b (4-chloro): Limited activity data, but chloro substituents generally improve target affinity.
Antimicrobial and Other Activities
- Compound 13-33 (4-fluorophenyl oxoethyl analog) exhibits antifungal properties .
- 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione shows antimycobacterial activity (MIC: 12.5 µg/mL) . The target compound’s chloro-methyl substitution may broaden its spectrum, though specific data are unavailable.
Substituent Effects
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and binding via dipole interactions.
- Steric Effects : The 2-methyl group in the target compound may reduce binding efficiency compared to smaller substituents (e.g., 4-fluoro) but improve selectivity.
- Positional Isomerism : Meta-substitution (3-chloro) vs. para-substitution (4-chloro in 7b) alters electronic distribution and steric accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
